molecular formula C8H16O3 B1581139 2-Ethoxyethyl isobutyrate CAS No. 54396-97-3

2-Ethoxyethyl isobutyrate

Cat. No. B1581139
CAS RN: 54396-97-3
M. Wt: 160.21 g/mol
InChI Key: ANSOCBLHUNAGRK-UHFFFAOYSA-N
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Description

2-Ethoxyethyl isobutyrate is a chemical compound with the empirical formula C8H16O3 . It has a molecular weight of 160.21 . It is also known by other names such as Cellosolve Isobutyrate, Ethylene Glycol Monoethyl Ether Isobutyrate, and Isobutyric Acid 2-Ethoxyethyl Ester .


Molecular Structure Analysis

The molecular structure of 2-Ethoxyethyl isobutyrate consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI key for this compound is ANSOCBLHUNAGRK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Ethoxyethyl isobutyrate is a liquid at 20 degrees Celsius . It has a boiling point of 85 degrees Celsius at 7 mmHg and a flash point of 57 degrees Celsius . The specific gravity of this compound is 0.93 at 20/20 degrees Celsius .

Scientific Research Applications

Surgical Adhesives

2-Ethoxyethyl isobutyrate, as a component of 2-cyanoacrylates, has been evaluated for its use as a surgical adhesive. In vivo studies on rabbits have shown that these adhesives can maintain skin closure without suturing for at least a week, with increasing bond strength over time. However, significant inflammatory responses were observed, indicating a need for further investigation into their biocompatibility (Tseng, Hyon, Ikada, Shimizu, Tamura, & Hitomi, 1990).

Chemical Analysis and Modeling

2-Ethoxyethyl isobutyrate has been studied for its chemical properties, particularly in the context of vapor-liquid equilibrium. Research involving the analysis and modeling of its behavior in binary mixtures provides valuable data for chemical engineering applications, like designing distillation columns for specific industrial processes (Rana, Bhate, Mahajani, & Dabke, 2012); (Parsana, Parekh, Dabke, Ziniya, Joshi, Vlugt, & Ramdin, 2020).

Nonionic Surfactants

Investigations into the ethoxylates of 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate, which is structurally related to 2-ethoxyethyl isobutyrate, have revealed potential applications as nonionic surfactants. These surfactants exhibit low foam levels and unique surface interfacial behavior, making them suitable for applications in nanotechnology and cleaning processes (Materna, Tic, Sokołowski, & Hreczuch, 2011).

Synthesis and Adhesive Properties

Modifications in the synthesis of 2-cyanoacrylate monomers, which include 2-ethoxyethyl isobutyrate, have been explored to enhance adhesive properties. Such research helps in developing adhesives with specific characteristics like lower glass transition temperatures and faster biodegradability (Tseng, Hyon, & Ikada, 1990).

Environmental and Safety Aspects

There's research indicating the importance of understanding the environmental and safety aspects related to the use of 2-ethoxyethyl isobutyrate and related compounds. This includes studies on their toxicological profiles and potential risks, which are critical for ensuring safe use in various applications (Nelson, Setzer, Brightwell, Mathinos, Kuczuk, Weaver, & Goad, 1984).

Industrial and Laboratory Applications

The compound has also been a subject of research in the context of industrial and laboratory applications, such as in the synthesis of specific adhesives and analysis of complex chemical mixtures. This highlights its versatility and importance in various technical domains (Bin, Ji-wei, & Zheng, 2014).

Safety And Hazards

2-Ethoxyethyl isobutyrate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this compound . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

2-ethoxyethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-4-10-5-6-11-8(9)7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSOCBLHUNAGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068952
Record name 2-Ethoxyethyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl isobutyrate

CAS RN

54396-97-3
Record name Propanoic acid, 2-methyl-, 2-ethoxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54396-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methyl-, 2-ethoxyethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 2-ethoxyethyl ester
Source EPA Chemicals under the TSCA
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Record name 2-Ethoxyethyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.751
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DC Williams, LN O'Rji, DA Stone - International journal of …, 1993 - Wiley Online Library
… Each plot in Figure 2(C) is an overlay plot of data from three runs for 2-ethoxyethyl isobutyrate, 2-ethoxyethyl methacrylate, and 4-penten-1-yl acetate, respectively, with increasing …
Number of citations: 50 onlinelibrary.wiley.com
JR Wells, LN Oji, DF Smith, TE Kleindienst… - 1995 - apps.dtic.mil
… for the reactions of 2-ethoxyethyl isobutyrate, ethoxyethyl … '1 s'1 for 2-ethoxyethyl isobutyrate, 2-ethoxyethyl methacrylate, and 4-… rate constants for 2-ethoxyethyl isobutyrate, 2ethoxyethyl …
Number of citations: 0 apps.dtic.mil
JR Wells, LN Oji, DF Smith, TE Kleindienst - 1995 - osti.gov
… .342+/-0.087 for n-propyl acetate, .571+/-0.094 for n-butyl acetate, 0.753+/-0.048 for n-pentyl acetate, 1.056+/-0.131 for 2-ethoxyethyl acetate, 1.356+/-0.232 for 2-ethoxyethyl isobutyrate…
Number of citations: 2 www.osti.gov
Y Huang, L Wei, X Zhao, S Cheng, J Julson… - Energy Conversion and …, 2016 - Elsevier
Upgrading pyrolysis oil by hydrodeoxygenation (HDO) is a promising route for the production of advanced biofuels. The proper reaction conditions and catalysts are important for the …
Number of citations: 73 www.sciencedirect.com
L Khadka - 2020 - atrium.lib.uoguelph.ca
Hexanal is a plant derived volatile and hexanal based technologies have been found to can delay senescence in fruit and ensure longer shelf-life. These studies assessed the impact of …
Number of citations: 1 atrium.lib.uoguelph.ca
H Kawadkar, S Khan - Editorial Board, 2020 - ijmer.s3.amazonaws.com
… 2-Ethoxyethyl isobutyrate showed a peak area of 0.50%. 1-Hexanol, 2-Ethyl-showed the peak area of 0.39%. 2-Methylene-1, 5Pentanedioland Heptane, 1-Iodo-showed the peak area …
Number of citations: 2 ijmer.s3.amazonaws.com
工学府, 織田明博 - 2012 - ynu.repo.nii.ac.jp
硫黄を中心元素とするスルフォニウムカチオン, アリル基を有するアンモニウムカチオン, 及びイミダゾリウムカチオンで構成される種々のイオン液体を合成し, リチウムイオン電池 (LiB) 電解質溶媒, …
Number of citations: 0 ynu.repo.nii.ac.jp

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